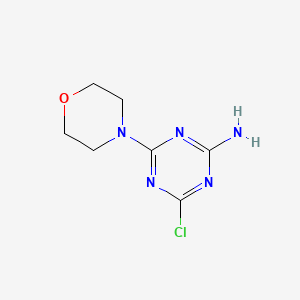

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Description

Properties

IUPAC Name |

4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJTYIASKMMHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114209-49-3 | |

| Record name | 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine typically involves the substitution of one of the chloride ions in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. The reaction is carried out in the presence of a base such as sodium carbonate, which acts as an acid scavenger to neutralize the liberated hydrochloric acid. The reaction is usually performed in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave irradiation is sometimes employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while oxidation might produce a triazine oxide.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's triazine structure allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

2. Dyes and Pigments Production

The compound is utilized in the production of specialty chemicals such as dyes and pigments. Its ability to form stable complexes with metal ions enhances its functionality in colorants, making it suitable for various applications in textiles and coatings .

Biological Applications

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Research

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may interfere with cellular processes involved in cancer cell proliferation and survival. Its mechanism may involve the inhibition of specific enzymes or signaling pathways critical for tumor growth.

Medicinal Applications

1. Drug Development

In medicinal chemistry, this compound is explored as a scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity against targeted diseases .

2. Therapeutic Agent Design

The compound's ability to interact with biological targets enables researchers to design drugs that can effectively bind to specific receptors or enzymes. This property is crucial in developing targeted therapies for various conditions, including cancer and infectious diseases .

Industrial Applications

1. Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals that require specific functional groups for their applications. Its versatility makes it suitable for formulating products that demand high performance under various conditions .

2. Cosmetic Formulations

Recent studies have highlighted the potential use of this compound in cosmetic formulations due to its chemical stability and safety profile. Its incorporation into products can enhance skin-feel properties and improve product efficacy .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Dyes & Pigments | Used in colorants for textiles and coatings | |

| Biology | Antimicrobial Properties | Inhibits growth of bacteria and fungi |

| Anticancer Research | Potential to interfere with cancer cell processes | |

| Medicine | Drug Development | Scaffold for designing new therapeutic agents |

| Therapeutic Agent Design | Targets specific receptors/enzyme interactions | |

| Industry | Specialty Chemicals | Produces high-performance chemicals |

| Cosmetic Formulations | Enhances efficacy in skin care products |

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Piperidine : The morpholine group introduces both electron-donating (via oxygen) and steric effects, whereas piperidine is purely electron-donating, leading to differences in solubility and reactivity .

- Bis(morpholino) Derivatives: Compounds with two morpholine groups (e.g., 4,6-dimorpholino analogs) exhibit enhanced electron delocalization, making them suitable for materials science applications .

- Biological Activity: Substituents like ethylamino and isopropylamino (as in herbicidal triazines) prioritize agrochemical utility, whereas morpholine-containing derivatives are more common in drug synthesis .

Structural and Crystallographic Insights

The crystal structure of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (a closely related compound) reveals an orthorhombic lattice (space group Pnna) with bond lengths and angles consistent with typical triazine derivatives. Key parameters include:

These structural features influence molecular packing and stability, critical for applications in crystallography-driven drug design .

Electronic and Steric Effects

- Electronic Effects : The morpholine group’s oxygen atom increases electron density on the triazine ring, enhancing nucleophilic substitution at the remaining chloro position. This contrasts with piperidine-substituted analogs, which lack such polarization .

- Steric Hindrance : Morpholine’s six-membered ring imposes moderate steric hindrance, slower reaction kinetics compared to smaller substituents like diethylamine .

Biological Activity

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a triazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties due to its unique chemical structure.

Chemical Structure

The compound is characterized by a triazine core with a chlorine substituent and a morpholine ring, which contributes to its biological activity. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

| HepG2 (Liver) | 12.21 |

These values indicate that the compound effectively inhibits cell proliferation at low concentrations, suggesting a strong potential for further development as an anticancer therapeutic agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been reported to inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, critical for cell growth and survival . Additionally, studies have shown that it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Research indicates that it demonstrates significant inhibitory effects against Gram-positive bacteria such as Streptococcus mutans and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Streptococcus mutans (G+) | 14 |

| Staphylococcus aureus (G+) | 12 |

| Escherichia coli (G-) | No significant activity |

This antibacterial profile suggests its potential application in treating infections caused by resistant bacterial strains .

Case Studies

A study conducted on mice demonstrated that the administration of this compound significantly reduced tumor growth compared to control groups. The in vivo results corroborated the in vitro findings regarding its efficacy against cancer cells . Another investigation focused on its antimicrobial properties revealed promising results against both Gram-positive and Gram-negative bacteria, highlighting its versatility as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multistep nucleophilic substitution and coupling reactions. For example, morpholino-containing triazines can be prepared by reacting 2-chloro-4,6-diamino-1,3,5-triazine with morpholine under basic conditions (e.g., triethylamine in toluene) . Key intermediates should be characterized using IR spectroscopy (to confirm functional groups like NH and C-Cl), H/C NMR (to verify substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. Which spectroscopic methods are optimal for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is essential:

- IR Spectroscopy : Identifies NH stretching (~3300 cm) and C-Cl vibrations (~750 cm) .

- NMR : H NMR distinguishes morpholino protons (δ 3.6–3.8 ppm, multiplet) and triazine NH (δ 5.5–6.0 ppm, broad). C NMR confirms triazine carbons (δ 160–170 ppm) and quaternary carbons adjacent to chlorine .

- HPLC-MS : Ensures purity (>95%) and detects trace byproducts (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis efficiency?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and transition-state modeling can predict feasible reaction pathways. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature) . This reduces trial-and-error experimentation, particularly for regioselective substitutions on the triazine core .

Q. How can researchers resolve discrepancies in electrochemical data across substituted triazine derivatives?

- Methodological Answer : Contradictions in redox potentials often arise from solvent polarity, substituent electronic effects, or measurement techniques. For example, electrochemical studies of 2-amino-4,6-dihydroxy-triazin-2-ones show that electron-withdrawing groups (e.g., Cl) lower reduction potentials by ~0.2 V compared to morpholino derivatives . Standardizing conditions (e.g., using Ag/AgCl reference electrodes in anhydrous DMF) and applying multivariate analysis can isolate substituent-specific trends .

Q. What strategies are effective in isolating this compound from reaction byproducts?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, eluting with CHCl:MeOH 9:1) effectively remove hydrophilic byproducts (e.g., unreacted morpholine) . For scale-up, crystallization from ethanol/water mixtures (1:3) yields high-purity crystals, monitored via XRD to confirm polymorphism absence .

Q. How does the morpholino substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The morpholino group acts as an electron-donating substituent, enhancing the triazine core’s nucleophilicity. In coupling reactions (e.g., Suzuki-Miyaura), pre-activation with Pd(OAc)/XPhos in THF at 80°C improves yields by stabilizing the palladium intermediate . Contrast this with chlorine’s electron-withdrawing effect, which slows coupling kinetics unless compensated by microwave-assisted heating .

Q. How can structure-activity relationship (SAR) models assess the bioactivity of morpholino-triazine derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases). For example, morpholino-triazines show enhanced binding to ATP-binding pockets due to their planar structure and hydrogen-bonding capacity . Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) and correlate with Hammett σ constants to quantify substituent effects .

Data Contradiction Analysis

- Example : Conflicting solubility data (e.g., in DMSO vs. water) may arise from polymorphism or hydration states. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can clarify hydration effects .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.